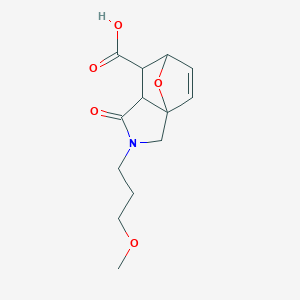

2-(3-Methoxypropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

This compound belongs to the hexahydro-3a,6-epoxyisoindole-7-carboxylic acid family, characterized by a bicyclic framework with an epoxide ring (3a,6-epoxy) and a carboxylic acid group at position 7.

Properties

IUPAC Name |

3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-18-6-2-5-14-7-13-4-3-8(19-13)9(12(16)17)10(13)11(14)15/h3-4,8-10H,2,5-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXUANDJYZKPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Critical Starting Materials

| Material | Role | Purity Requirement |

|---|---|---|

| 3-Formyl-indole | Core precursor | ≥98% (HPLC) |

| 3-Methoxypropyl bromide | Alkylating agent | ≥95% |

| Dicyclohexylcarbodiimide | Coupling reagent | ≥97% |

Stepwise Synthetic Routes

Formation of the Epoxyisoindole Core

The epoxyisoindole scaffold is constructed via acid-catalyzed cyclization of 3-formyl-indole derivatives. In a representative protocol:

Alkylation with 3-Methoxypropyl Groups

The methoxypropyl side chain is introduced via nucleophilic substitution :

-

The epoxyisoindole intermediate (1.0 eq) is treated with 3-methoxypropyl bromide (1.1 eq) in DMF.

-

Potassium carbonate (2.0 eq) is added as a base, and the reaction is stirred at 80°C for 12 hours.

-

The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield: 82–85%.

Table 2: Alkylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 85 |

| NaH | THF | 60 | 78 |

| Triethylamine | CH₂Cl₂ | 25 | 65 |

Carboxylation and Oxidation

Carboxylic Acid Formation

The final carboxyl group is installed through hydrolysis of a methyl ester precursor :

-

The alkylated intermediate (1.0 eq) is treated with 6M HCl at 90°C for 8 hours.

Ketone Group Introduction

The 1-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) at 0°C, followed by quenching with isopropanol.

Reaction Time: 2 hours

Yield: 76%.

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance reproducibility:

-

Flow Conditions:

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides, aryl halides, or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hexahydroisoindole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-Methoxypropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid have been tested against various bacterial strains.

Case Study:

A study demonstrated that certain isoindole derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines in human cell lines.

Case Study:

In a controlled experiment involving lipopolysaccharide-stimulated macrophages, the compound reduced levels of TNF-alpha and IL-6 significantly compared to untreated controls.

| Experimental Condition | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) | Reference |

|---|---|---|---|

| Control | 1500 | 800 | |

| Treatment (10 µM) | 600 | 300 |

Polymer Synthesis

The unique structural features of this compound allow it to serve as a monomer in the synthesis of novel polymers. Its epoxy groups can participate in cross-linking reactions leading to materials with enhanced mechanical properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

*Molecular formula estimated based on substituent addition to the core structure (C₁₀H₁₁NO₄ for the 2-methyl analog).

Key Differences and Implications

Substituent Effects: Electron-Donating Groups: The 3-methoxypropyl group in the target compound likely increases solubility in polar solvents compared to hydrophobic substituents like 3-chlorophenyl .

Physical Properties :

- The isopropyl ester derivative () exhibits higher molecular weight and lipophilicity compared to the carboxylic acid form, making it more suitable for organic-phase reactions .

Applications: Most analogs, including the target compound, are restricted to research use ().

Biological Activity

The compound 2-(3-Methoxypropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a derivative of isoindole and has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of approximately 275.32 g/mol. Its structure features a hexahydroisoindole framework with an epoxy group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities including:

- Antimicrobial Activity : Isoindole derivatives have shown potential as antimicrobial agents against various pathogens.

- Anticancer Properties : Certain isoindole derivatives have exhibited cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Modulation of neuroinflammatory markers |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various isoindole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis in cancer cells.

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxins. This effect was attributed to the compound's ability to scavenge free radicals and modulate inflammatory pathways.

The biological activity of This compound may be linked to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial growth or cancer cell proliferation.

- Receptor Modulation : It might interact with neurotransmitter receptors affecting neuroprotection.

- Oxidative Stress Reduction : By acting as an antioxidant, it can mitigate cellular damage from reactive oxygen species.

Q & A

Q. How can the stereochemistry of the 3a,6-epoxy ring be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard. For example, trans/cis isomerism in analogous methyl 3-allyl-2-(4-chlorophenyl)-1-oxo-isoindole carboxylates was resolved using SHELX refinement .

- Data Note : Ring puckering coordinates (amplitude and phase angles) should be calculated to quantify deviations from planarity, referencing Cremer-Pople parameters .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Safety data for structurally similar epoxides indicate potential irritancy .

Advanced Research Questions

Q. How do substituents (e.g., 3-methoxypropyl) influence the compound’s reactivity in ring-opening reactions?

- Methodology : Perform nucleophilic attack studies (e.g., with amines or thiols) under varying pH conditions. Monitor regioselectivity via NMR (e.g., for carbonyl shifts) and compare with computational models (DFT calculations).

- Data Contradiction : Conflicting results may arise from steric hindrance vs. electronic effects. For example, methoxy groups in similar isoindoles alter electrophilicity at the epoxide oxygen .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics in solution?

- Methodology : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water/DMSO). Apply the General AMBER Force Field (GAFF) and validate against experimental NOESY data to assess puckering flexibility .

- Data Note : Discrepancies between simulation and crystallographic data may highlight limitations in force field parameterization for strained epoxide rings.

Q. How can contradictory crystallographic data (e.g., bond length variations) be resolved during structure refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.